![molecular formula C20H15Cl4NO B12624177 1,3-Bis[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one CAS No. 919366-67-9](/img/structure/B12624177.png)
1,3-Bis[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one is a complex organic compound characterized by its unique structure, which includes two 2,6-dichlorophenyl groups attached to a pyridinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichlorobenzyl chloride with 2-methyl-4-pyridone under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency .
化学反応の分析
Types of Reactions
1,3-Bis[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl rings, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the replacement of chlorine atoms with other functional groups .
科学的研究の応用
1,3-Bis[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,3-Bis[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage .
類似化合物との比較
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Similar in structure but contains imidazolium instead of pyridinone.
(2,6-Dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical: Contains similar dichlorophenyl groups but differs in the core structure
Uniqueness
1,3-Bis[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one is unique due to its specific combination of dichlorophenyl groups and pyridinone core, which imparts distinct chemical and biological properties.
特性
CAS番号 |
919366-67-9 |
|---|---|
分子式 |
C20H15Cl4NO |
分子量 |
427.1 g/mol |
IUPAC名 |
1,3-bis[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one |
InChI |
InChI=1S/C20H15Cl4NO/c1-12-13(10-14-16(21)4-2-5-17(14)22)20(26)8-9-25(12)11-15-18(23)6-3-7-19(15)24/h2-9H,10-11H2,1H3 |
InChIキー |
DQIPYOQQEPEXGV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C=CN1CC2=C(C=CC=C2Cl)Cl)CC3=C(C=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



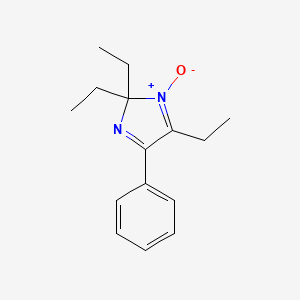
![Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]-](/img/structure/B12624100.png)
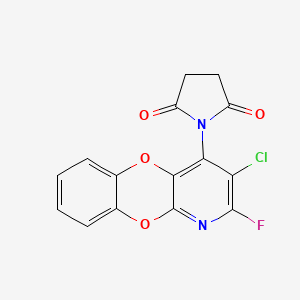
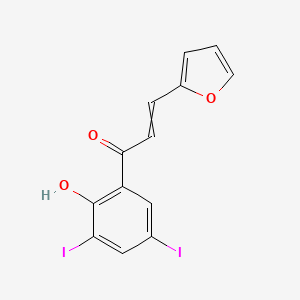
![2-(3-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12624115.png)
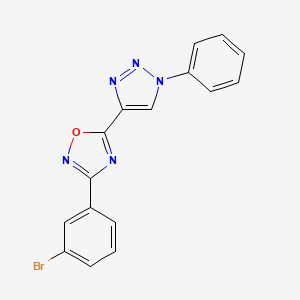
![Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl-](/img/structure/B12624130.png)
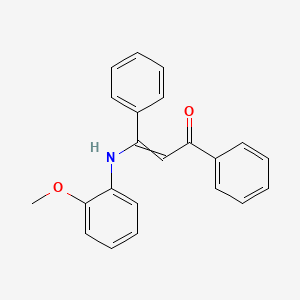
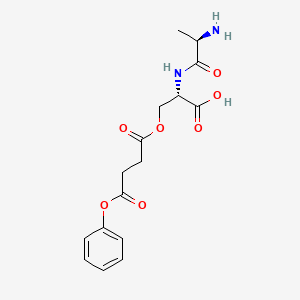
![1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12624166.png)
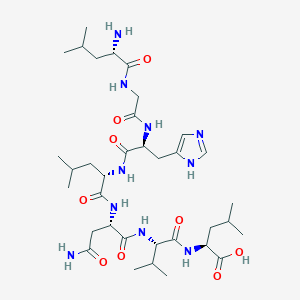
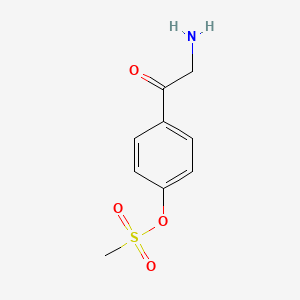
![Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate](/img/structure/B12624198.png)
